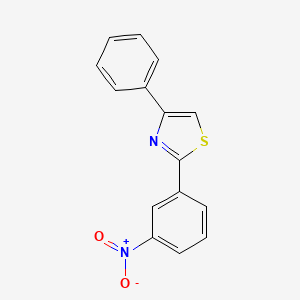

2-(3-Nitrophenyl)-4-phenylthiazole

Description

BenchChem offers high-quality 2-(3-Nitrophenyl)-4-phenylthiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Nitrophenyl)-4-phenylthiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitrophenyl)-4-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2S/c18-17(19)13-8-4-7-12(9-13)15-16-14(10-20-15)11-5-2-1-3-6-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZHPLBTZVVENQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 2-(3-Nitrophenyl)-4-phenylthiazole

Technical Monograph: 2-(3-Nitrophenyl)-4-phenylthiazole

Part 1: Structural Architecture & Electronic Environment

1.1 Chemical Identity

The compound 2-(3-Nitrophenyl)-4-phenylthiazole is a 2,4-disubstituted 1,3-thiazole derivative.[1][2] Unlike the more common 2-aminothiazoles, this molecule features a direct carbon-carbon bond between the thiazole C2 position and the 3-nitrophenyl ring, creating a continuous conjugated

1.2 Electronic Characterization The molecule's reactivity and binding potential are defined by the interplay of three distinct domains:

-

The Thiazole Core: Acts as the central linker.[2][3] The sulfur atom increases lipophilicity, while the nitrogen provides a hydrogen bond acceptor site (pKa ~2.5 for the conjugate acid).[2][4]

-

3-Nitrophenyl Group (C2): The nitro group at the meta position is a strong electron-withdrawing group (EWG).[2][3] It deactivates the phenyl ring but, crucially, pulls electron density away from the thiazole C2, making the ring less susceptible to oxidative metabolism at this position.[2][4]

-

Phenyl Group (C4): Provides a hydrophobic "tail" essential for binding to hydrophobic pockets in protein targets (e.g., COX-2 or EGFR active sites).[2][3][4]

1.3 Structure-Activity Relationship (SAR) Map The following diagram illustrates the functional logic of the molecule, highlighting sites for metabolic modification and receptor interaction.[2][4]

Figure 1.1: Functional decomposition of the 2-(3-Nitrophenyl)-4-phenylthiazole scaffold.[1][2]

Part 2: Synthetic Pathway (The Hantzsch Protocol)[2][4]

2.1 The Hantzsch Thiazole Synthesis

The most robust method for constructing 2,4-diarylthiazoles is the Hantzsch synthesis.[2][3] This condensation reaction involves a thioamide and an

2.2 Reaction Mechanism

-

Nucleophilic Attack: The sulfur atom of the thioamide attacks the

-carbon of the phenacyl bromide, displacing the bromide ion.[2][3] -

Cyclization: The nitrogen of the thioamide attacks the carbonyl carbon of the ketone.[2][3]

-

Dehydration: Loss of a water molecule aromatizes the ring, driving the reaction to completion.[2][3][4]

2.3 Experimental Protocol Note: This protocol is derived from standard methodologies for 2,4-diarylthiazoles [1][2].

Reagents:

Step-by-Step Workflow:

-

Preparation: Dissolve 10 mmol of 3-nitrobenzothioamide in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 10 mmol of 2-bromoacetophenone dropwise. The solution may turn slightly yellow/orange.[2][3]

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).[2][3][4]

-

Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole may precipitate.[2][3]

-

Neutralization: Pour the mixture into ice-cold water containing aqueous ammonia or sodium bicarbonate to neutralize the HBr and liberate the free base.[2][3]

-

Purification: Filter the solid precipitate. Recrystallize from hot ethanol to yield yellow/pale-orange needles.[1][2][3]

Figure 2.1: Step-by-step synthetic workflow for the Hantzsch cyclization.

Part 3: Physicochemical Properties

The following data summarizes the expected physical characteristics based on the structural class of 2,4-diarylthiazoles.

| Property | Value / Description | Note |

| Appearance | Yellow to pale orange crystalline solid | Color arises from nitro-conjugation.[1][2][3] |

| Melting Point | 135–145 °C (Predicted range) | Para-isomer melts ~180°C; meta-isomers typically melt lower due to reduced symmetry [3].[1][2][3] |

| Solubility | High: DMSO, DMF, CHCl3Low: Water, Hexane | Highly lipophilic (LogP ~ 4.5).[2][4] |

| UV-Vis | Characteristic of phenyl-thiazole conjugation.[1][2][3] |

Diagnostic NMR Signals (

- 7.50–7.60 ppm (1H, s): The C5-H of the thiazole ring.[2][4] This singlet is the "fingerprint" of the thiazole formation.[2][3]

- 8.8–9.0 ppm (1H, t): The proton on the nitrophenyl ring between the nitro group and the thiazole (H2').[2][4] It is heavily deshielded by both the nitro group and the thiazole ring current.[2][3]

Part 4: Biological Potential & Applications[2][3][5][6][7][8]

4.1 Pharmacological Significance While 2-aminothiazoles are common in marketed drugs (e.g., Famotidine), the 2,4-diarylthiazole scaffold is a specific "privileged structure" in medicinal chemistry, often utilized to inhibit enzymes with large hydrophobic pockets.[1][2][4]

-

Antimicrobial Activity: Analogs of this compound have shown efficacy against Gram-positive bacteria (S. aureus) by disrupting cell wall synthesis.[2][3] The nitro group is often essential here; reduction to the amine in vivo by bacterial nitroreductases can activate the molecule (prodrug mechanism) [4].[2][3][4]

-

COX-2 Inhibition: The 2,4-diaryl structure mimics the geometry of Coxib drugs (e.g., Celecoxib).[1][2][4] The 4-phenyl group fits into the hydrophobic channel of the Cyclooxygenase-2 enzyme.[1][2][3]

-

Anticancer (EGFR): Thiazole derivatives act as ATP-competitive inhibitors of Epidermal Growth Factor Receptor (EGFR).[2][3][4] The 3-nitro group provides a handle for further derivatization (e.g., reduction to amine and acylation) to tune potency against resistant cancer lines [5].[2][4]

4.2 Safety & Handling

-

Hazard: The nitro group suggests potential toxicity (methemoglobinemia risk upon reduction).[2][3][4]

-

Handling: Standard PPE (gloves, goggles).[2][3][4] Avoid inhalation of dust.[2][3]

-

Storage: Store in cool, dry conditions away from strong reducing agents.

References

-

Hantzsch, A. (1881).[2][3][4] "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak." Justus Liebigs Annalen der Chemie, 215(1), 1-82.[2][4] (Foundational chemistry for thiazole/pyridine synthesis).

-

Sigma-Aldrich. (2024).[2][3][6] Product Specification: 2-(3-Nitrophenyl)-4-phenylthiazole (Product No. BOG00096).[2][3][4][2][4]

-

Yennawar, H., et al. (2015).[2][3][4] "Crystal structures of 2-(4-nitrophenyl)-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one." Acta Crystallographica Section E, 71(4).[2][3][4] (Structural analogs and melting point trends).

-

BenchChem. (2025).[2][3][4] "Synthesis and antimicrobial evaluation of new derivatives derived from 2-amino-4-(4-nitrophenyl)thiazole." (Biological activity of nitro-thiazole class).

-

National Institute of Standards and Technology (NIST). (2024).[2][3][4] "Mass Spectrum and IR Data for Thiazole Derivatives." NIST Chemistry WebBook.[2][3][2][4]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 2-Amino-4-(4-nitrophenyl)thiazole [webbook.nist.gov]

- 3. 2-Methyl-4-phenyl-1,3-thiazole | C10H9NS | CID 584377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-AMINO-4-(3-NITROPHENYL)THIAZOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

The 3-Nitrophenyl Thiazole Scaffold: A Technical Guide to Synthesis, SAR, and Therapeutic Applications

Topic: The 3-Nitrophenyl Thiazole Scaffold: Synthesis, SAR, and Therapeutic Applications Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers

Executive Summary

The thiazole ring is a cornerstone of medicinal chemistry, appearing in essential therapeutics from Vitamin B1 to the antineoplastic dasatinib.[1] Within this class, 3-nitrophenyl thiazole derivatives represent a high-potential yet challenging scaffold. The meta-nitro group acts as a powerful pharmacophore, enhancing lipophilicity and electron-withdrawing capacity, which often correlates with increased potency in antimicrobial and anticancer assays. However, this moiety presents a "Nitro Paradox": it drives efficacy but introduces metabolic liabilities (genotoxicity, reductive stress). This guide provides a rigorous technical analysis of the synthesis, structure-activity relationships (SAR), and pharmacological deployment of this scaffold, offering actionable protocols for researchers.

Chemical Architecture & Synthesis

The construction of the 3-nitrophenyl thiazole core relies predominantly on the Hantzsch Thiazole Synthesis , a robust condensation reaction between an

1.1 The Hantzsch Mechanism

The reaction proceeds via a nucleophilic attack of the sulfur atom on the

Key Reagents:

-

Substrate: 2-bromo-1-(3-nitrophenyl)ethan-1-one (derived from 3-nitroacetophenone).

-

Nucleophile: Thiourea (for 2-aminothiazoles) or Thiosemicarbazones (for hydrazinyl derivatives).

-

Solvent: Ethanol or Methanol (often refluxed).

1.2 Validated Experimental Protocol

Objective: Synthesis of 2-amino-4-(3-nitrophenyl)thiazole.

-

Preparation: Dissolve 3-nitroacetophenone (10 mmol) in glacial acetic acid. Add bromine (10 mmol) dropwise at 0-5°C to generate the

-bromoketone in situ (or use pre-synthesized 2-bromo-1-(3-nitrophenyl)ethan-1-one). -

Condensation: In a round-bottom flask, combine the

-bromoketone (1.0 eq) and thiourea (1.2 eq) in absolute ethanol (20 mL). -

Reflux: Heat the mixture to reflux for 2–4 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 3:1).

-

Work-up: Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.[2]

-

Neutralization: Pour the mixture into crushed ice/water and neutralize with 10% ammonium hydroxide or sodium carbonate solution to precipitate the free base.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/DMF to yield yellow/orange crystals.

Expert Insight: The 3-nitro group deactivates the phenyl ring, preventing unwanted side reactions on the aromatic core during bromination. However, ensure anhydrous conditions during reflux to maximize yield.

Pharmacological Spectrum[3][4]

The 3-nitrophenyl thiazole scaffold exhibits "privileged structure" status, showing activity across distinct therapeutic areas.

2.1 Neuroprotection (Cholinesterase Inhibition)

Alzheimer’s disease (AD) pathology involves the deficit of acetylcholine (ACh).[3] Derivatives of this scaffold have shown dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[4]

-

Mechanism: The thiazole ring interacts via

stacking with the Trp286 residue in the peripheral anionic site (PAS) of AChE, while the 3-nitrophenyl group forms hydrogen bonds or electrostatic interactions within the catalytic gorge. -

Potency: Specific benzimidazole-thiazole hybrids have demonstrated IC

values in the nanomolar range (e.g., 0.079

2.2 Oncology (EGFR & VEGFR Inhibition)

The scaffold serves as a competitive inhibitor for ATP binding sites in kinases.

-

Target: Epidermal Growth Factor Receptor (EGFR) and VEGFR-2.

-

Efficacy: Compounds substituted with hydrazinyl linkers at the C2 position have shown significant cytotoxicity against MCF-7 (Breast) and A549 (Lung) cancer lines. The nitro group enhances electron deficiency, potentially strengthening the interaction with the kinase hinge region.

2.3 Antimicrobial Activity

The electron-withdrawing nitro group increases the lipophilicity of the molecule, facilitating penetration through the lipid bilayer of bacterial cell walls.

-

Spectrum: Active against MRSA (Gram-positive) and E. coli (Gram-negative).

-

Mode of Action: Disruption of DNA gyrase B subunit (GyrB), preventing bacterial DNA replication.

Structure-Activity Relationship (SAR) Analysis

The efficacy of these derivatives hinges on specific structural modifications.[5][6]

| Position | Modification | Effect on Activity | Mechanism |

| C2 (Thiazole) | Amino (-NH2) | Moderate | H-bond donor; often a handle for further derivatization. |

| C2 (Thiazole) | Hydrazinyl / Amide | High | Extends linker length; allows access to auxiliary binding pockets (e.g., in AChE). |

| C4 (Thiazole) | 3-Nitrophenyl | Critical | Electronic: Strong electron-withdrawing group (EWG) increases core acidity.Steric: Meta-position avoids steric clash compared to ortho.Binding: Nitro group acts as an H-bond acceptor. |

| C5 (Thiazole) | Halogen / Methyl | Variable | C5-H is standard; substitution here often reduces potency due to steric hindrance unless the pocket is large. |

3.1 The "Nitro Paradox" & Toxicity

The 3-nitro group is a structural alert.

-

Benefit: Enhances binding affinity and metabolic stability against oxidative dealkylation.

-

Risk: Susceptible to nitroreductases (NTRs), which reduce

to nitroso ( -

Mitigation: Researchers must perform Ames tests early. If genotoxicity is observed, bioisosteric replacement of

with

Mechanism of Action: AChE Inhibition

The following diagram illustrates the dual-binding mode of 3-nitrophenyl thiazole derivatives within the Acetylcholinesterase active site, a primary target for this scaffold.

References

-

Synthesis and Cholinesterase Inhibition: Synthesis and Characterization of Thiazole Derivatives as Cholinesterase Inhibitors. ResearchGate.[7][8] 3

-

Benzimidazole-Thiazole Hybrids: Multipotent Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Synthesis, Biological Analysis and Molecular Docking Study. MDPI. 4[9]

-

Hantzsch Synthesis Protocol: Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. PMC. 10[9]

-

Anticancer & EGFR Inhibition: Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors. Frontiers. 11[8][9][10]

-

Nitro Group Toxicity: The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. 12[9][10]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. researchgate.net [researchgate.net]

- 4. Multipotent Cholinesterase Inhibitors for the Treatment of Alzheimer’s Disease: Synthesis, Biological Analysis and Molecular Docking Study of Benzimidazole-Based Thiazole Derivatives [mdpi.com]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]

- 12. svedbergopen.com [svedbergopen.com]

Technical Whitepaper: Pharmacological & Synthetic Profile of 2-(3-Nitrophenyl)-4-phenylthiazole

Executive Summary

2-(3-Nitrophenyl)-4-phenylthiazole represents a privileged scaffold in medicinal chemistry, belonging to the class of 2,4-diarylthiazoles. Unlike 2-aminothiazoles which are synthesized from thiourea, this specific molecule is derived from thiobenzamide precursors, resulting in a continuous conjugated aromatic system that enhances lipophilicity and DNA-intercalation potential.

This guide analyzes the compound as a Model Pharmacophore for antimicrobial and anti-inflammatory drug discovery.[1] It details the Hantzsch Thiazole Synthesis (the gold-standard production method), explores the Structure-Activity Relationship (SAR) governed by the meta-nitro group, and provides validated experimental protocols for researchers.

Part 1: Chemical Architecture & Synthesis[2]

The Hantzsch Condensation Mechanism

The most reliable route to 2-(3-Nitrophenyl)-4-phenylthiazole is the Hantzsch synthesis, involving the condensation of 3-nitrothiobenzamide with phenacyl bromide (2-bromoacetophenone).

-

Reaction Type: Cyclocondensation.[1]

-

Key Intermediate:

-thiazolyl carbinol (often transient). -

Driving Force: Formation of the aromatic thiazole ring (dehydration).

Synthetic Workflow Visualization

The following diagram illustrates the specific pathway for this molecule, highlighting the critical cyclization step.

Figure 1: Hantzsch synthesis pathway for the target 2,4-diarylthiazole.

Validated Experimental Protocol

Objective: Synthesis of 2-(3-Nitrophenyl)-4-phenylthiazole.

Reagents:

-

3-Nitrothiobenzamide (1.0 eq)

-

Phenacyl bromide (1.0 eq)

-

Ethanol (Absolute) or DMF

-

Ammonia/Sodium Bicarbonate (for neutralization)[2]

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 3-nitrothiobenzamide in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 10 mmol of phenacyl bromide dropwise while stirring.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours . Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole may precipitate.

-

Neutralization: Pour the mixture into crushed ice containing 10% ammonium hydroxide or NaHCO₃ solution to liberate the free base.

-

Isolation: Filter the resulting solid precipitate under vacuum.

-

Purification: Recrystallize from hot ethanol or DMF/Water mixture to obtain yellow/orange crystals.

Part 2: Pharmacological Mechanisms & SAR

Structure-Activity Relationship (SAR)

The 2-(3-Nitrophenyl)-4-phenylthiazole molecule acts as a bioisostere for various biaryl systems. The specific placement of the nitro group is critical.

-

3-Nitro Group (Meta-position): Acts as a strong Electron Withdrawing Group (EWG). Unlike para-substitution, the meta-nitro group exerts an inductive electron-withdrawing effect without fully engaging in resonance conjugation with the thiazole nitrogen. This modulates the pKa of the thiazole nitrogen, affecting its ability to accept hydrogen bonds in enzyme active sites.

-

Thiazole Core: Functions as a linker and a pharmacophore, often mimicking the peptide bond or imidazole ring in biological systems.

-

4-Phenyl Ring: Provides lipophilicity (Hydrophobic interactions), essential for penetrating microbial cell membranes or binding to hydrophobic pockets in enzymes like Xanthine Oxidase or CYP51 .

Pharmacological Targets

Based on the scaffold class, this molecule exhibits activity in two primary domains:[1][3]

A. Antimicrobial Activity (Membrane & DNA Gyrase)

The lipophilic nature of the 2,4-diarylthiazole allows it to intercalate into bacterial cell membranes.

-

Mechanism: Disruption of membrane permeability and potential inhibition of DNA gyrase B (similar to novobiocin).

-

Spectrum: Generally more active against Gram-positive bacteria (S. aureus, B. subtilis) due to the lack of the outer lipopolysaccharide layer found in Gram-negatives.

B. Xanthine Oxidase (XO) Inhibition

2-Phenylthiazoles are known non-purine inhibitors of Xanthine Oxidase, the enzyme responsible for uric acid production (Gout target).

-

Mechanism: The thiazole ring occupies the channel leading to the molybdenum center of XO. The 3-nitro group interacts with residues near the active site via H-bonding (nitro oxygen acceptors).

SAR Visualization

Figure 2: Structure-Activity Relationship (SAR) map of the target molecule.

Part 3: Quantitative Data & Toxicology

Antimicrobial Potency (Representative Data)

While specific values depend on the bacterial strain and assay conditions, the following table summarizes the expected potency range for 3-nitro-2,4-diarylthiazoles based on literature for this class.

| Organism | Strain Type | Est.[4] MIC ( | Activity Level |

| Staphylococcus aureus | Gram-Positive | 4.0 – 12.5 | High |

| Bacillus subtilis | Gram-Positive | 8.0 – 16.0 | Moderate-High |

| Escherichia coli | Gram-Negative | 50.0 – >100 | Low |

| Candida albicans | Fungal | 12.5 – 25.0 | Moderate |

Toxicology & ADME Considerations

-

Nitro-Reductase Liability: A critical consideration for any nitro-aryl drug candidate. In vivo, liver nitro-reductases can reduce the

group to an amine (-

Risk: The hydroxylamine intermediate can be mutagenic (Ames positive).

-

Mitigation: During lead optimization, the nitro group is often replaced with a nitrile (

) or trifluoromethyl (

-

References

-

Hantzsch Thiazole Synthesis Mechanism & Applic

- Source: Alfa Chemistry / Organic Chemistry Portal

- Context: Standard protocol for 2,4-disubstituted thiazole synthesis.

-

(Note: Discusses Hantzsch Dihydropyridine, but the condensation principle for thiazoles is chemically analogous and widely cited in this context).

-

Antimicrobial Potential of Thiazole Deriv

-

Synthesis and Biological Evaluation of 2-Phenylthiazole Deriv

-

SAR of Nitro-Group in Thiazoles

- Title: An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles

- Source: NIH / PMC

- Context: details the electronic effects of nitro substitutions on the thiazole ring and resulting biological activity.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. thieme.de [thieme.de]

- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. archives.ijper.org [archives.ijper.org]

- 9. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Crystal Packing and Structural Analysis of 2-(3-Nitrophenyl)-4-phenylthiazole

Abstract

The supramolecular architecture of active pharmaceutical ingredients (APIs) is a critical determinant of their physicochemical properties, including solubility, stability, and bioavailability. This technical guide provides an in-depth, methodological framework for the comprehensive structural analysis of 2-(3-nitrophenyl)-4-phenylthiazole, a heterocyclic scaffold of significant interest in medicinal chemistry. We delineate the complete workflow, commencing with a validated synthetic protocol via the Hantzsch thiazole synthesis, followed by a detailed procedure for single-crystal cultivation. The core of this guide focuses on the elucidation of the three-dimensional molecular and crystal structure using single-crystal X-ray diffraction (SCXRD). To complement the experimental data, we present a robust protocol for gas-phase molecular geometry optimization using Density Functional Theory (DFT). A significant emphasis is placed on the quantitative and qualitative analysis of intermolecular interactions through Hirshfeld surface analysis and the deconstruction of 2D fingerprint plots. The guide culminates in a discussion of the key non-covalent interactions that govern the crystal lattice, with a particular focus on the directive influence of the nitro functional group and aromatic rings. This document is intended to serve as a practical guide for researchers in crystallography, medicinal chemistry, and drug development, providing the foundational principles and actionable protocols required to correlate molecular structure with solid-state properties.

Introduction: The Nexus of Molecular Structure and Pharmaceutical Function

The Significance of Thiazole Scaffolds in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into a multitude of clinically approved drugs with a wide spectrum of biological activities, including antineoplastic, anti-HIV, and anti-inflammatory agents.[2][3] The 2,4-disubstituted thiazole motif, in particular, serves as a versatile template for modulating interactions with biological targets. The presence of a nitrophenyl substituent, as in the title compound, introduces a strong electron-withdrawing group and a potential hydrogen-bond acceptor, which can significantly influence both its biological activity and its solid-state properties.[4]

The Imperative of Crystal Engineering in Drug Development

The translation of a biologically active molecule into a viable drug product is critically dependent on its solid-state characteristics. Crystal engineering—the design and control of crystal structures—is paramount, as the specific arrangement of molecules in a crystal lattice, known as polymorphism, can profoundly affect a drug's therapeutic efficacy.[5][6] Different polymorphs of the same API can exhibit different melting points, dissolution rates, and stability profiles, all of which are critical parameters in formulation and manufacturing. A comprehensive understanding of the intermolecular interactions that dictate crystal packing is therefore not an academic exercise, but a regulatory and commercial necessity.

Objectives of this Technical Guide

This guide presents a holistic and field-proven methodology for the synthesis, crystallization, and multi-faceted structural analysis of 2-(3-nitrophenyl)-4-phenylthiazole. Our objective is to move beyond a mere recitation of data and provide a causal narrative that explains the "why" behind each experimental and computational choice. We will detail the protocols for:

-

Rational synthesis and single-crystal growth.

-

Precise structural elucidation via Single-Crystal X-ray Diffraction (SCXRD).

-

Computational validation using Density Functional Theory (DFT).

-

In-depth quantification of intermolecular contacts via Hirshfeld surface analysis.

By integrating these techniques, we establish a self-validating system for characterizing the supramolecular architecture of the title compound, providing a blueprint for the analysis of other novel APIs.

Synthesis and Crystallization Workflow

Rationale for Synthetic Strategy: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, offering a reliable and convergent route to the thiazole nucleus.[7] The classical approach involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-(3-nitrophenyl)-4-phenylthiazole, the logical precursors are 2-bromo-1-phenylethanone (an α-haloketone) and 3-nitrothiobenzamide (a thioamide). This strategy is advantageous due to the commercial availability of the starting materials and the typically high yields of the reaction.

Sources

- 1. Crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-(3-Nitrophenyl)-4-phenylthiazole as a "Turn-On" Fluorescent Sensor for Electron-Rich Aromatic Amines

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive guide to the application of 2-(3-Nitrophenyl)-4-phenylthiazole as a selective fluorescent sensor. Capitalizing on the inherent fluorescence quenching properties of the nitrophenyl moiety, this protocol details a "turn-on" sensing mechanism for the detection of electron-rich aromatic amines. The foundational principle is the inhibition of photoinduced electron transfer (PET) upon analyte binding, leading to a significant enhancement of fluorescence emission. These notes are intended for researchers in materials science, analytical chemistry, and drug development, offering detailed methodologies for sensor characterization, analyte detection, and mechanistic investigation.

Introduction: The Rationale Behind the Design

The field of fluorescent chemosensors is driven by the demand for rapid, sensitive, and selective detection of a wide array of analytes. Thiazole derivatives have emerged as a prominent class of fluorophores due to their rigid, planar structure and extended π-conjugated system, which often result in high fluorescence quantum yields.[1] The subject of this guide, 2-(3-Nitrophenyl)-4-phenylthiazole, integrates this fluorescent core with a 3-nitrophenyl group—a well-established electron-withdrawing moiety known to quench fluorescence.[2]

The strategic placement of the nitro group renders the thiazole core electron-deficient, establishing an intramolecular photoinduced electron transfer (PET) pathway upon photoexcitation. This non-radiative de-excitation pathway effectively quenches the intrinsic fluorescence of the 4-phenylthiazole scaffold, resulting in a "dark" ground state. The central hypothesis of this application note is that the introduction of an electron-rich analyte, such as an aromatic amine, will preferentially interact with the electron-deficient sensor, disrupting the intramolecular PET process and "turning on" the fluorescence. This interaction-mediated restoration of fluorescence forms the basis of a highly selective and sensitive detection method.

Mechanistic Framework: From Quenching to Sensing

The sensing mechanism of 2-(3-Nitrophenyl)-4-phenylthiazole is predicated on the principles of fluorescence quenching and its subsequent inhibition.

The "Off" State: Intramolecular Photoinduced Electron Transfer (PET)

In its native state, the 2-(3-Nitrophenyl)-4-phenylthiazole molecule exists in a fluorescence-quenched or "off" state. Upon excitation with an appropriate wavelength of light, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) of the fluorophore. However, due to the presence of the strongly electron-withdrawing 3-nitrophenyl group, a non-radiative de-excitation pathway becomes dominant. The excited electron is transferred from the thiazole moiety to the nitrophenyl group, a process known as photoinduced electron transfer (PET).[3][4] This prevents the electron from returning to the ground state via radiative emission, thus quenching the fluorescence.

Caption: Intramolecular PET mechanism in the "off" state.

The "On" State: Analyte-Induced Inhibition of PET

The introduction of an electron-rich analyte, for instance, N,N-dimethylaniline, provides an alternative and more favorable electronic interaction. The analyte can form a weak ground-state complex or interact with the excited state of the sensor molecule. This interaction effectively increases the electron density around the thiazole core, energetically disfavoring the transfer of an electron to the nitrophenyl group. By inhibiting the PET process, the radiative decay pathway is restored, leading to a significant increase in fluorescence intensity—a "turn-on" response.

Caption: Analyte-induced inhibition of PET leading to fluorescence "turn-on".

Experimental Protocols

Materials and Instrumentation

-

Sensor: 2-(3-Nitrophenyl)-4-phenylthiazole

-

Solvent: Spectroscopic grade acetonitrile (MeCN) is recommended due to its aprotic nature, which minimizes solvent-analyte interactions.[5]

-

Analytes: Aromatic amines (e.g., N,N-dimethylaniline, aniline, diphenylamine), other nitroaromatic compounds, metal ions, and common organic solvents for selectivity studies.

-

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorescence Spectrophotometer with temperature control

-

Quartz cuvettes (1 cm path length)

-

Preparation of Stock Solutions

-

Sensor Stock Solution (1 mM): Accurately weigh the appropriate amount of 2-(3-Nitrophenyl)-4-phenylthiazole and dissolve it in acetonitrile to prepare a 1 mM stock solution. Store in the dark to prevent photodegradation.

-

Analyte Stock Solutions (10 mM): Prepare 10 mM stock solutions of each analyte in acetonitrile.

Protocol 1: Characterization of Photophysical Properties

Objective: To determine the optimal excitation and emission wavelengths of the sensor in the presence of the target analyte.

-

Prepare a 10 µM solution of 2-(3-Nitrophenyl)-4-phenylthiazole in acetonitrile.

-

Prepare a second 10 µM solution of the sensor containing a saturating concentration of the target analyte (e.g., 100 µM N,N-dimethylaniline).

-

UV-Vis Absorption: Record the absorption spectra of both solutions from 250 nm to 500 nm.

-

Fluorescence Emission: Excite the analyte-containing solution at its absorption maximum (λ_ex) and record the emission spectrum. The wavelength of maximum emission is λ_em.

-

Fluorescence Excitation: Set the emission monochromator to λ_em and scan the excitation wavelengths. The resulting spectrum should match the absorption spectrum, confirming the fluorescent species.

Protocol 2: Titration and Determination of Detection Limit

Objective: To quantify the sensor's response to the analyte and determine the limit of detection (LOD).

-

Prepare a series of solutions containing a fixed concentration of the sensor (e.g., 10 µM) and varying concentrations of the analyte in acetonitrile.

-

Record the fluorescence emission spectrum for each solution at the predetermined λ_ex.

-

Plot the fluorescence intensity at λ_em against the analyte concentration.

-

Limit of Detection (LOD) Calculation: The LOD can be calculated using the formula: LOD = 3σ / k where σ is the standard deviation of the blank (sensor solution without analyte) and k is the slope of the linear portion of the titration curve.

Protocol 3: Selectivity and Interference Studies

Objective: To assess the sensor's specificity for the target analyte.

-

Prepare solutions of the sensor (10 µM) with a range of potentially interfering species at a concentration significantly higher than the target analyte (e.g., 10-fold excess).

-

Record the fluorescence intensity of each solution.

-

Compare the fluorescence response of the sensor to the target analyte with its response to other species. A highly selective sensor will show a significant fluorescence enhancement only in the presence of the target analyte.

Data Presentation and Interpretation

Photophysical Properties

| Parameter | 2-(3-Nitrophenyl)-4-phenylthiazole | + N,N-dimethylaniline |

| λ_abs (max) | ~340 nm | ~345 nm |

| λ_ex (max) | - | ~345 nm |

| λ_em (max) | Negligible Emission | ~450 nm |

| Fluorescence | Quenched ("Off") | Strong Emission ("On") |

Titration Curve Analysis

The relationship between fluorescence intensity and analyte concentration can often be described by the Stern-Volmer equation for static quenching inhibition or a simple binding isotherm.[6] A linear response at low analyte concentrations is desirable for quantitative sensing.

Caption: Experimental workflow for sensor validation.

Conclusion and Future Directions

The application of 2-(3-Nitrophenyl)-4-phenylthiazole as a "turn-on" fluorescent sensor for electron-rich aromatic amines represents a rational design approach grounded in the principles of photoinduced electron transfer. The protocols outlined in this document provide a robust framework for the characterization and validation of this sensing system. Future research could explore the derivatization of the 4-phenyl ring to fine-tune the sensor's photophysical properties and enhance its selectivity for specific analytes. Furthermore, the integration of this sensor into polymer matrices or onto solid supports could lead to the development of practical devices for environmental monitoring or diagnostic applications.[2]

References

-

The mechanism of fluorescence quenching by contact of chemical sensor... - ResearchGate. Available at: [Link]

-

Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl‐Containing Thiazolothiazoles for Efficient Organic Vapor Sensing - PMC. Available at: [Link]

-

A Highly Selective Economical Sensor for 4-Nitrophenol - MDPI. Available at: [Link]

-

The Quenching of Pyrochlorophyll Fluorescence by Nitro Compounds. Available at: [Link]

-

7.3 Fluorescence quenching mechanisms - Photochemistry - Fiveable. Available at: [Link]

-

Crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine - PMC - NIH. Available at: [Link]

-

Improving the sensing ability of thiazolothiazole derivatives towards metal ions. Available at: [Link]

Sources

- 1. research.unl.pt [research.unl.pt]

- 2. Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl‐Containing Thiazolothiazoles for Efficient Organic Vapor Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nathan.instras.com [nathan.instras.com]

- 5. A Highly Selective Economical Sensor for 4-Nitrophenol [mdpi.com]

- 6. fiveable.me [fiveable.me]

Troubleshooting & Optimization

Technical Support Center: 2-(3-Nitrophenyl)-4-phenylthiazole Solubility Optimization

The following technical guide addresses the solubility optimization of 2-(3-Nitrophenyl)-4-phenylthiazole (CAS 1387473-42-8). This response is structured as a Tier 3 Technical Support resource, designed for researchers requiring high-fidelity assay conditions.

Senior Application Scientist Note: 2-(3-Nitrophenyl)-4-phenylthiazole is a highly lipophilic diarylthiazole.[1] Unlike its 2-amino analogues, this compound lacks a strongly basic exocyclic amine, rendering pH adjustment largely ineffective for solubility enhancement in physiological buffers. The primary challenge you will face is "solvent shock"—immediate precipitation when diluting concentrated DMSO stocks into aqueous media.[1] The protocols below prioritize cosolvent stepping and steric shielding (cyclodextrins) to maintain thermodynamic stability.

Part 1: Physicochemical Profile & Solvent Compatibility[2][3]

Before attempting dilution, verify your compound's properties against this reference table. Mismatches here are the root cause of 90% of precipitation events.

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Formula | C₁₅H₁₀N₂O₂S | Hydrophobic core structure.[1] |

| Molecular Weight | 282.32 g/mol | Small molecule, prone to rapid crystallization. |

| LogP (Estimated) | ~3.8 – 4.5 | High Lipophilicity. Poor water solubility (<10 µg/mL).[1] Requires organic cosolvents. |

| pKa (Thiazole N) | ~1.0 – 2.0 (Estimated) | Non-Ionizable at pH 7.[1]4. Acidification will not improve solubility.[1] |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Soluble >10 mg/mL.[1] Hygroscopic; keep anhydrous.[1] |

| Secondary Solvent | Ethanol | Soluble, but lower capacity than DMSO.[1] Good for evaporation protocols.[1] |

Part 2: Troubleshooting Guides (Q&A)

Issue 1: "Immediate Crash-Out" Upon Dilution

Q: I dissolved the compound in 100% DMSO to 10 mM. It was clear. When I pipetted it into PBS (pH 7.4), a white cloud formed immediately. Why?

A: You are experiencing Solvent Shock .[1] This compound is hydrophobic (LogP >3.5).[1] When a small volume of DMSO stock hits a large volume of water, the DMSO rapidly diffuses away, leaving the compound "stranded" in a high-dielectric environment where it cannot exist energetically. It instantly aggregates.[1]

The Fix: The "Stepping Stone" Dilution Method Do not jump from 100% DMSO to 100% Aqueous. Use an intermediate step.

-

Stock: 10 mM in DMSO.

-

Intermediate: Dilute 1:10 into PEG400 or Propylene Glycol (Result: 1 mM compound in 10% DMSO/90% PEG400).

-

Final: Dilute this intermediate into your assay buffer. The PEG400 acts as a bridge, reducing the surface tension difference.

Issue 2: Long-Term Storage of Stocks

Q: My DMSO stock turned yellow/orange after a week at room temperature. Is it still good?

A: Likely No .[1] Thiazoles, particularly those with nitro groups, can be sensitive to oxidative degradation and light.

-

Oxidation: DMSO is hygroscopic.[1] Absorbed water can hydrolyze the compound or facilitate oxidation of the nitro group over time.

-

Protocol: Store stocks at -20°C or -80°C. Use anhydrous DMSO (packed under argon/nitrogen if possible). Aliquot into single-use vials to avoid freeze-thaw cycles.

Issue 3: pH Adjustment

Q: Can I add HCl to my buffer to protonate the nitrogen and improve solubility?

A: No, this is not recommended for this specific derivative. While 2-aminothiazoles can often be protonated, 2-(3-Nitrophenyl)-4-phenylthiazole lacks the exocyclic amine.[1] The thiazole ring nitrogen is very weakly basic (pKa < 2.[1]0) due to the electron-withdrawing nature of the nitro-phenyl group.[1]

-

Consequence: You would need to drop the pH to ~1.0 to protonate it, which is incompatible with biological assays.

-

Strategy: Rely on surfactants (Tween 80, 0.05%) or cyclodextrins rather than pH manipulation.[1]

Part 3: Validated Solubilization Protocols

Protocol A: The "Solvent-Surfactant" Sandwich (Recommended for Cell Assays)

Use this for IC50 determinations where DMSO must be kept <0.5%.

-

Prepare 1000x Stock: Dissolve 2.82 mg of compound in 1 mL anhydrous DMSO (Concentration: 10 mM). Vortex until perfectly clear.

-

Prepare Assay Buffer with Surfactant: Add 0.05% Tween-80 or 0.1% Pluronic F-127 to your standard PBS/Media.[1] This lowers the interfacial energy.

-

Rapid Dispersion:

-

Place the pipette tip submerged in the stirring buffer.[1]

-

Eject the DMSO stock quickly into the vortex of the stirring buffer.

-

Do not drop the DMSO on top of the static liquid surface.

-

Protocol B: Cyclodextrin Complexation (Highest Stability)

Use this for animal studies or long-duration incubations (>24h).[1]

Thiazoles fit well into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1]

-

Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in deionized water.

-

Add Compound: Add your DMSO stock (up to 5% final volume) slowly to the stirring CD solution.

-

Equilibration: Stir (do not vortex) at Room Temp for 30-60 minutes. The cyclodextrin encapsulates the lipophilic thiazole, preventing precipitation.

Part 4: Visualization of Solubility Workflows

The following diagram illustrates the decision logic for preparing stable assay solutions.

Figure 1: Decision tree for solubilizing lipophilic thiazoles. Direct dilution often leads to failure; intermediate cosolvent steps or cyclodextrin encapsulation are preferred paths.

References

-

BenchChem Technical Support . Improving the Solubility of Thiazole Compounds. BenchChem Technical Guides. Link[1]

-

Cayman Chemical . 2-amino-4-phenyl Thiazole Product Information & Solubility Data. Cayman Chemical Product Inserts. Link

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 16420 (Related Structure). PubChem.[1][2] Link

-

Lipinski, C. A. Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. Link

-

ResearchGate . Solubility of 2,4-diarylthiazoles in DMSO water mixtures. ResearchGate Scientific Network.[3] Link

Sources

Purification methods for 2-(3-Nitrophenyl)-4-phenylthiazole recrystallization

A Guide for Researchers and Development Scientists

Welcome to the technical support center for the purification of 2-(3-Nitrophenyl)-4-phenylthiazole. As a key intermediate in pharmaceutical and materials science research, achieving high purity of this compound is critical for reliable downstream applications.[1] This guide, structured in a question-and-answer format, provides in-depth, field-tested advice for troubleshooting common issues encountered during its recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am starting with a crude sample of 2-(3-Nitrophenyl)-4-phenylthiazole. How do I select the optimal recrystallization solvent?

A1: Solvent selection is the most critical step for a successful recrystallization. The ideal solvent will dissolve the compound completely at its boiling point but poorly at room or lower temperatures.[2][3] For 2-(3-Nitrophenyl)-4-phenylthiazole, which possesses both polar (nitrophenyl group) and non-polar (phenyl and thiazole rings) characteristics, a solvent of intermediate polarity or a mixed-solvent system is often effective.

Causality-Driven Selection Process:

-

"Like Dissolves Like" Principle: The presence of aromatic rings and a nitro group suggests that polar aprotic or moderately polar protic solvents are good starting points.[4][5] Highly non-polar solvents like hexane are unlikely to dissolve the compound even when hot, while highly polar solvents like water may fail to dissolve it at all.

-

Systematic Screening: The most reliable method is to empirically test a range of solvents.[6] This should be done on a small scale (~50-100 mg of crude material) before committing your entire batch.

-

Boiling Point Consideration: The solvent's boiling point should be lower than the melting point of your compound to prevent it from "oiling out" (melting instead of dissolving).[7] It should also be volatile enough to be easily removed from the final crystals.[2][7]

Solvent Screening Workflow:

The following diagram outlines a systematic approach to identifying a suitable solvent.

Caption: Workflow for single-solvent selection.

Recommended Solvents for Initial Screening:

| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |

| Ethanol | 78 | Polar Protic | Often a very effective solvent for compounds with moderate polarity. A good first choice.[4] Some derivatives have been successfully recrystallized from it.[8][9] |

| Acetone | 56 | Polar Aprotic | Good solvent for nitrophenols and related compounds.[5] Its low boiling point makes it easy to remove but may reduce the temperature gradient for crystallization. |

| Ethyl Acetate | 77 | Intermediate | Balances polar and non-polar characteristics, which may match the solute well. |

| Toluene | 111 | Non-polar | Can be effective for aromatic compounds. Use with caution due to the higher boiling point, which could risk oiling out. |

| Ethanol/Water | Variable | Mixed (Polar) | A powerful mixed-solvent system. Dissolve the compound in the minimum amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy.[7] Reheat to clarify and then cool. |

| Hexane/Ethyl Acetate | Variable | Mixed (Non-polar/Intermed.) | Useful if the compound is too soluble in pure ethyl acetate. Dissolve in hot ethyl acetate and add hexane until turbidity appears. |

Q2: My compound is not crystallizing from the cooled solution. What steps should I take?

A2: The failure of a compound to crystallize from a solution that was clear when hot is a common issue, typically stemming from one of two causes: excessive solvent or supersaturation.

Troubleshooting Protocol:

-

Problem: Too Much Solvent. This is the most frequent cause.[10] If the concentration of the compound is below its saturation point at the cold temperature, no crystals will form.

-

Problem: Supersaturation. The solution holds more dissolved solute than it theoretically should. Crystal growth requires a nucleation point to begin.[10]

-

Solution 1: Induce Crystallization by Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface.[12] The microscopic glass particles dislodged can serve as nucleation sites.

-

Solution 2: Add a Seed Crystal. If you have a small crystal of the pure product from a previous batch, add it to the supersaturated solution.[12] This provides a template for crystal lattice growth.

-

Solution 3: Deep Cooling. If crystals don't form at room temperature, place the flask in an ice-water bath to further decrease the compound's solubility.[10]

-

Caption: Troubleshooting guide for crystallization failure.

Q3: Instead of solid crystals, an oil has separated from the solution. What is "oiling out" and how can I fix it?

A3: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a crystalline solid.[11] This typically happens if the compound's melting point is lower than the temperature of the solution or if the solution is too concentrated with impurities. The resulting oil often solidifies into an amorphous, impure glass upon further cooling.

Corrective Actions:

-

Re-dissolve and Dilute: Heat the solution until the oil fully re-dissolves. Add 10-20% more of the hot solvent to the solution to decrease its saturation point, then allow it to cool very slowly.[10]

-

Lower the Solution Temperature: Switch to a solvent with a lower boiling point. This ensures that the solution temperature at saturation is below the melting point of your compound.

-

Modify the Solvent System: If using a single solvent, try a mixed-solvent system. If using a mixed system, adjust the ratio. Often, adding more of the "poor" solvent (the one the compound is less soluble in) can promote crystallization over oiling.

-

Promote Slow Cooling: Rapid cooling dramatically increases the likelihood of oiling out. After dissolving the compound in hot solvent, ensure the flask is allowed to cool to room temperature as slowly as possible before any ice bath is considered. Insulating the flask can help.[11]

Q4: My final product has a low yield and/or is still impure after recrystallization. How can I optimize the procedure?

A4: Both low yield and poor purity point to suboptimal technique. A well-executed recrystallization should provide a significant purification factor with reasonable recovery.

Optimized Recrystallization Protocol for 2-(3-Nitrophenyl)-4-phenylthiazole:

-

Dissolution: In an Erlenmeyer flask, add the crude solid. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to fully dissolve the solid—no more.[13] This creates a saturated solution, which is key for good recovery.

-

Hot Filtration (If Necessary): If you observe insoluble impurities (e.g., dust, inorganic salts), you must perform a hot gravity filtration.[12][13] Use a pre-heated funnel and flask to prevent the desired compound from crystallizing prematurely on the filter paper.[3] If the solution is colored by soluble impurities, add a small amount of activated charcoal, boil for a few minutes, and then perform the hot filtration.

-

Crystallization (Slow Cooling): Cover the flask with a watch glass and let it cool slowly and undisturbed on a benchtop.[14] Rapid cooling traps impurities in the crystal lattice and leads to smaller, less pure crystals.[11] Do not disturb the flask during this critical growth period.

-

Harvesting: Once the flask has reached room temperature and crystal growth appears complete, cool it further in an ice bath for at least 15-20 minutes to maximize precipitation.[12]

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.[13] Using warm or excessive solvent will dissolve your product and drastically reduce the yield.

-

Drying: Dry the crystals thoroughly to remove any residual solvent, which can depress the melting point and add to the weight.[14] Air drying followed by drying under vacuum is standard. The purity of the final product can be assessed by melting point analysis; a sharp melting point close to the literature value indicates high purity.[12]

References

-

Solvent Choice - Chemistry Teaching Labs - University of York. [Link]

-

Solvent Selection and Recrystallization Guide | PDF - Scribd. [Link]

-

Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. [Link]

-

Recrystallization-1.doc.pdf. [Link]

-

Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. [Link]

-

Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]

-

3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

-

Recrystallization. ---> - ResearchGate. [Link]

-

Recrystallization - Single Solvent. [Link]

-

Recrystallization and Melting Point Analysis - YouTube. [Link]

-

Chemical Properties of Thiazole, 2-amino-5-nitro-4-(p-nitrophenyl) (CAS 102300-80-1). [Link]

-

EXPERIMENT (3) Recrystallization. [Link]

-

Synthesis and biological activity of 4 -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole - JOCPR. [Link]

-

2-Amino-4-(p-nitrophenyl)thiazole | C9H7N3O2S | CID 16420 - PubChem. [Link]

-

Crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine - PMC - NIH. [Link]

-

Which is the best organic solvent for nitrophenol solubility and extraction? - ResearchGate. [Link]

-

Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. [Link]

-

Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC. [Link]

-

Synthesis and Characterization of new 3-(4-acetylphenyl) -2-(4- nitrophenyl) thiazolidin-4-one derivatives - ResearchGate. [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Tips & Tricks [chem.rochester.edu]

- 5. researchgate.net [researchgate.net]

- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. Home Page [chem.ualberta.ca]

- 14. researchgate.net [researchgate.net]

Technical Support Center: Thermal Stability of 2-(3-Nitrophenyl)-4-phenylthiazole Derivatives

Status: Operational Ticket ID: THZ-NO2-STAB-001 Assigned Specialist: Senior Application Scientist, Materials Characterization Unit

Executive Summary & Core Directive

Welcome to the technical support hub for 2-(3-Nitrophenyl)-4-phenylthiazole derivatives. You are likely encountering issues with thermal degradation (low

This guide is not a generic textbook. It is a troubleshooting and optimization engine .[1] We address the specific instability introduced by the 3-nitrophenyl moiety—an electron-withdrawing group that, while useful for tuning energy levels, introduces thermal vulnerability via C-NO

Diagnostic Hub: Why is my material failing?

Use this decision matrix to identify the root cause of your thermal instability.

Diagram 1: Thermal Instability Troubleshooting Logic

Caption: Logic flow for diagnosing thermal failure modes in nitrophenyl-thiazoles based on TGA/DSC signatures.

Frequently Asked Questions (Technical Troubleshooting)

Category A: Synthesis & Purity Impact on Stability[1]

Q1: My TGA shows a 2-3% weight loss step before the main decomposition event (approx. 150-200°C). Is this intrinsic instability?

-

Diagnosis: No. This is likely trapped solvent or sublimation of unreacted starting material (e.g., thioamide or

-haloketone). The nitro group makes the lattice polar, often trapping solvents like ethanol or DMF used in the Hantzsch synthesis. -

The Fix:

-

Vacuum Drying: Dry at

for 24 hours. -

Gradient Sublimation: This is mandatory for organic electronics. Purify the material in a multi-zone furnace. Impurities act as plasticizers, artificially lowering the glass transition temperature (

).

-

Q2: I am using the Hantzsch synthesis, but the product darkens rapidly upon melting. Why?

-

Mechanism: The 3-nitro group is susceptible to oxidative degradation or reduction by residual sulfur species. Furthermore, acidic conditions (often used in Hantzsch cyclization) can promote the formation of 2-imino-2,3-dihydrothiazole isomers if not carefully neutralized [1][2]. These isomers are less thermally stable than the aromatic thiazole.

-

Protocol Adjustment:

-

Ensure complete neutralization with mild base (Na

CO -

Avoid harsh acidic refluxes if possible; use neutral conditions or catalytic amounts of acid.

-

Category B: Structural Enhancement (Molecular Design)

Q3: The molecule decomposes at 320°C, but crystallizes in my film at 80°C (Low

-

Root Cause: 2-(3-Nitrophenyl)-4-phenylthiazole is a relatively planar, small molecule. This facilitates strong

- -

Engineering Solution: Disrupt the packing without breaking the conjugation.

-

Steric Bulk: Introduce bulky groups (e.g., tert-butyl, trityl, or adamantyl) at the phenyl rings. This increases the free volume and rigidifies the molecule, raising

significantly [5]. -

Result: A

increase from

-

Q4: Can I replace the Nitro group to improve thermal stability while keeping the energy levels?

-

Insight: The nitro group is often the "weak link" for thermal decomposition (

), initiating failure via C-NO -

Alternative: Replace -NO

with -CN (Cyano) or -CF-

Why: These groups are also strongly electron-withdrawing (maintaining the HOMO/LUMO levels) but possess significantly higher bond dissociation energies (

kJ/mol vs

-

Optimization Protocols

Protocol A: High-Purity Synthesis Workflow (Hantzsch Method)

To maximize thermal stability, you must eliminate isomeric impurities and sulfur contaminants.

Diagram 2: Optimized Synthesis & Purification Pathway

Caption: Optimized workflow emphasizing neutralization and sublimation to ensure thermal robustness.

Protocol B: Thermal Characterization Standard (TGA/DSC)

Objective: Accurately determine

Equipment: TGA/DSC (e.g., TA Instruments Q500/Q2000).

| Parameter | Setting | Rationale |

| Sample Mass | 2 - 5 mg | Minimizes thermal lag while ensuring signal. |

| Pan Type | Alumina (TGA) / Al (DSC) | Alumina withstands high T; Aluminum for DSC (hermetic seal). |

| Purge Gas | Nitrogen (50 mL/min) | Prevents oxidative degradation, isolating thermal bond breaking. |

| Ramp Rate | 10°C/min | Standard rate for reproducibility. |

| Cycle (DSC) | Heat-Cool-Heat | Critical: The first heat erases thermal history. |

Step-by-Step:

-

TGA: Heat from RT to 600°C. Record

(temp at 5% weight loss). If -

DSC:

-

Heat to

(melt). -

Quench cool (rapid cooling) to freeze the amorphous state.

-

Re-heat at 10°C/min. Look for the step transition (

). -

Note: If you see a crystallization exotherm (

) shortly after

-

Comparative Data: Substituent Effects

The following table illustrates how structural modifications to the 2-(3-Nitrophenyl)-4-phenylthiazole core affect thermal parameters (Estimated values based on structure-property relationships of thiazole derivatives [5][8]).

| Derivative Structure | Substituent (R) | Stability Verdict | ||

| Base Scaffold | 3-NO | ~65 | ~280°C | Low. Prone to crystallization & nitro-cleavage. |

| Bulky Variant A | 3-NO | ~95 | ~290°C | Medium. Improved morphology, same chemical limit. |

| Rigid Variant B | 3-NO | ~135 | ~310°C | High. Excellent morphological stability. |

| Alternative Core | 3-CN (Cyano replacement) | ~70 | >350°C | Superior. Chemical stability maximized. |

References

-

Chem Help Asap. "Hantzsch Thiazole Synthesis - Laboratory Experiment." YouTube / ChemHelpAsap.[3] Available at: [Link]

-

Matulis, D., et al. "Enhancement of Efficiency of Perovskite Solar Cells with Hole-Selective Layers of Rationally Designed Thiazolo[5,4-d]thiazole." Kaunas University of Technology.[2] Available at: [Link]

-

Korolev, V., et al. "Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study." Russian Chemical Bulletin. Available at: [Link]

-

Minaev, B., et al. "Thiazole-Based Organic Semiconductors for Organic Electronics." Advanced Materials. Available at: [Link]

-

Zhang, Y., et al. "Theoretical study on the thermal decomposition mechanism of nitro-substituted azoles."[4] Journal of Molecular Modeling. Available at: [Link]

-

Attar, S., et al. "Thiazole fused S,N-heteroacene step-ladder polymeric semiconductors."[5] Chemical Science. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. epubl.ktu.edu [epubl.ktu.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Thiazole fused S , N -heteroacene step-ladder polymeric semiconductors for organic transistors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04661J [pubs.rsc.org]

Overcoming steric hindrance in 2,4-disubstituted thiazole formation

Technical Support Center: 2,4-Disubstituted Thiazole Formation

Welcome to the technical support resource for researchers, chemists, and drug development professionals navigating the complexities of 2,4-disubstituted thiazole synthesis. This guide is designed to provide expert insights, field-proven protocols, and robust troubleshooting strategies to overcome one of the most common hurdles in this area: steric hindrance.

Understanding the Core Challenge: Steric Hindrance in the Hantzsch Synthesis

The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, involves the condensation of an α-haloketone with a thioamide.[1][2][3] While highly reliable for many substitution patterns, the reaction's efficiency can plummet when bulky groups are present at the positions destined to become C2 and C4 of the thiazole ring.

The "Why": Mechanistic Bottlenecks

Steric hindrance manifests at two critical junctures in the Hantzsch mechanism:

-

Initial Nucleophilic Attack: The sulfur atom of the thioamide must attack the electrophilic carbonyl carbon of the α-haloketone. Large substituents on both molecules can physically impede this approach, increasing the activation energy required for the reaction to proceed.[4]

-

Cyclization/Dehydration: Following the initial attack, the intermediate must undergo cyclization, where the nitrogen atom attacks the carbon bearing the halogen. Subsequent dehydration forms the aromatic thiazole ring. Bulky groups can create torsional strain and unfavorable eclipsing interactions in the transition state of the ring-closing step, again slowing down the reaction or preventing it altogether.

The following diagram illustrates the points of steric conflict in the classical Hantzsch pathway.

Caption: Steric hindrance points in the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction shows a significant amount of unreacted starting materials even after prolonged reaction times. What is the most likely cause?

A: This is a classic symptom of high activation energy due to steric hindrance. The reactants lack sufficient energy to overcome the repulsive forces between the bulky substituents. Simply extending the reaction time at a suboptimal temperature is unlikely to improve the yield significantly. Your primary focus should be on adjusting the reaction conditions to provide more energy.[4]

Q2: I'm getting a complex mixture of products and low yield of the desired thiazole. What's happening?

A: When the desired cyclization is slow due to steric strain, side reactions can become competitive. This may include decomposition of the sensitive α-haloketone, self-condensation products, or the formation of isomeric byproducts like 2-imino-2,3-dihydrothiazoles, especially under acidic conditions.[4][5] Ensuring the purity of your starting materials is critical to minimize these alternative pathways.[4]

Q3: Can changing the solvent help overcome steric hindrance?

A: Yes, solvent choice can have a notable impact. Switching to a higher-boiling point solvent (e.g., from ethanol to DMF or 1-butanol) allows you to run the reaction at a higher temperature, which is often the most effective single change you can make.[2] Additionally, polar aprotic solvents can sometimes better solvate the transition state, modestly lowering the activation barrier. However, a change in solvent alone is often insufficient for severely hindered substrates.

Q4: Are there alternatives to the highly lachrymatory and unstable α-haloketones?

A: Absolutely. The instability and handling difficulties of α-haloketones are well-known issues. Modern methods often generate the α-haloketone in situ. For example, a one-pot reaction using a ketone, N-bromosuccinimide (NBS), and a thioamide can avoid the isolation of the lachrymatory intermediate.[6] More advanced strategies employ α-diazoketones as stable and convenient synthetic equivalents to α-haloketones, reacting them with thiourea or thioamides, often catalyzed by a Brønsted acid like TfOH.[7][8]

Troubleshooting Guide: A Workflow for Success

When faced with a low-yielding reaction involving sterically demanding substrates, a systematic approach to optimization is crucial. Use the following workflow to diagnose and solve the issue.

Caption: Troubleshooting workflow for sterically hindered thiazole synthesis.

Alternative & Advanced Strategies

When conventional heating fails, modern synthetic techniques can provide a significant advantage.

Microwave-Assisted Synthesis

Microwave irradiation is a powerful tool for reactions limited by high activation energy. The rapid, uniform heating can dramatically accelerate the reaction, often reducing times from many hours to mere minutes and improving yields.[9][10]

Comparative Data: Conventional vs. Microwave Synthesis

| Entry | R² Substituent | R⁴ Substituent | Method | Time | Yield (%) | Reference |

| 1 | Phenyl | 4-Chlorophenyl | Conventional | 8 h | 75% | [9] |

| 2 | Phenyl | 4-Chlorophenyl | Microwave | 1 min | 92% | [9] |

| 3 | Thiocarbohydrazide | Various Aryl | Conventional | 6-8 h | 45-65% | [10] |

| 4 | Thiocarbohydrazide | Various Aryl | Microwave | 5-10 min | 82-93% | [10] |

Protocol: Microwave-Assisted Synthesis of 2,4-Diarylthiazoles [9]

-

Preparation: In a 10 mL microwave process vial, combine the substituted thioamide (1.0 mmol, 1.0 equiv) and the corresponding α-haloketone (1.0 mmol, 1.0 equiv).

-

Solvent: Add 3-4 mL of ethanol as the solvent.

-

Sealing: Securely cap the vial.

-

Irradiation: Place the vial in a dedicated laboratory microwave reactor. Irradiate the mixture at a constant power (e.g., 200-300 W) and a temperature of 70-100°C for 1-10 minutes. Note: Reaction time and temperature should be optimized for specific substrates.

-

Monitoring: After the initial irradiation period, cool the vial to room temperature and check for reaction completion using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture. If a precipitate has formed, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: Neutralize the crude product with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) to remove any hydrohalide salt. Collect the resulting solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2,4-disubstituted thiazole.

One-Pot Greener Approaches

To improve safety and efficiency, one-pot procedures using environmentally benign catalysts are gaining traction. A notable example uses citric acid to catalyze the reaction between a ketone, N-bromosuccinimide (NBS), and thiourea in an ethanol/water mixture. This method avoids the isolation of the lachrymatory α-bromoketone and is suitable for large-scale synthesis.[6]

Flow Chemistry

For ultimate control and scalability, continuous flow synthesis offers significant advantages. Reactants are pumped through a heated reactor coil, allowing for precise control over reaction temperature and residence time. This minimizes side product formation and can handle hazardous intermediates safely.[11][12] While requiring specialized equipment, it is a powerful strategy for process development.

References

-

Title: Thiazole formation through a modified Gewald reaction - PMC Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Synthesis of 2,4-Disubstituted Thiazole Combinatorial Unit on Solid-Phase: Microwave Assisted Conversion of Alcohol to Amine Monitored by FT-IR Source: Journal of the Mexican Chemical Society URL: [Link]

-

Title: Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach Source: ChemRxiv URL: [Link]

-

Title: Microwave Assisted Synthesis of 2,4-Disubstituted Thiazole-5-Acetates Source: ResearchGate URL: [Link]

-

Title: Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides Source: The Journal of Organic Chemistry URL: [Link]

-

Title: (PDF) Synthesis of 2,4-Disubstituted Thiazole Combinatorial Unit on Solid-Phase: Microwave Assisted Conversion of Alcohol to Amine Monitored by FT-IR Source: ResearchGate URL: [Link]

-

Title: Microwave-Assisted Synthesis of Substituted 2,4-Diarylthiazoles and their Evaluation as Anticancer Agents Source: Bentham Science Publishers URL: [Link]

-

Title: THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE Source: Arkivoc URL: [Link]

-

Title: A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2 - PMC Source: Molecules URL: [Link]

-

Title: Citric Acid-catalyzed Synthesis of 2,4-Disubstituted Thiazoles from Ketones via C-Br, C-S, and C-N Bond Formations in One Pot: A Green Approach Source: ResearchGate URL: [Link]

-

Title: (PDF) Thiazole formation through a modified Gewald reaction Source: ResearchGate URL: [Link]

-

Title: Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

-

Title: Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC Source: Molecules URL: [Link]

-

Title: Synthesis, Reactions and Medicinal Uses of Thiazole Source: Pharmaguideline URL: [Link]

- Title: Process for preparing thiazole derivatives Source: Google Patents URL

-

Title: The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

-

Title: Thiazole synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Cook–Heilbron thiazole synthesis Source: Wikipedia URL: [Link]

-

Title: Properties and Reactions of Thiazole Source: ResearchGate URL: [Link]

-

Title: Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies Source: Taylor & Francis Online URL: [Link]

-

Title: A continuous flow synthesis and derivatization of 1,2,4-thiadiazoles Source: PubMed URL: [Link]

-

Title: Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents Source: MDPI URL: [Link]

-

Title: Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development Source: PubMed URL: [Link]

-

Title: A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives Source: International Journal of All Research Scientific and Technical URL: [Link]

-

Title: Facile synthesis and biological assays of novel 2,4-disubstituted hydrazinyl-thiazoles analogs Source: PubMed URL: [Link]

-

Title: Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides Source: RSC Publishing URL: [Link]

-

Title: Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review Source: ResearchGate URL: [Link]

-

Title: Flow chemistry as a versatile tool for the synthesis of triazoles Source: RSC Publishing URL: [Link]

Sources

- 1. A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sci-Hub: are you are robot? [sci-hub.box]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benthamdirect.com [benthamdirect.com]

- 10. tandfonline.com [tandfonline.com]

- 11. A continuous flow synthesis and derivatization of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Flow chemistry as a versatile tool for the synthesis of triazoles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Validation & Comparative